Thymine

Descripción

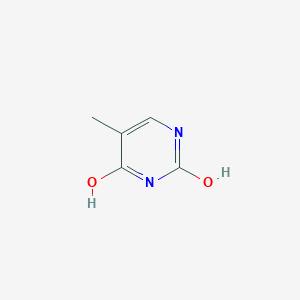

Thymine (5-methyluracil) is a pyrimidine nucleobase integral to DNA, where it pairs with adenine via two hydrogen bonds . Its molecular formula is C₅H₆N₂O₂, with a molecular weight of 126.11 g/mol and a melting point of 316°C . This compound’s structure includes a methyl group at the C5 position, distinguishing it from uracil (found in RNA). This methylation enhances DNA stability by reducing enzymatic degradation and improving base-pairing accuracy .

Key properties include:

- Acidity: The N-3 proton is highly acidic (imide-like) due to adjacent carbonyl groups, influencing hydrogen-bonding interactions .

- Thermodynamics: Standard formation enthalpy (ΔfH°gas) is -328.7 ± 4.3 kJ/mol, reflecting its stability .

- Reactivity: Susceptible to oxidation (e.g., ozonation at the C5=C6 bond) and radiation-induced decomposition, mitigated by additives like ascorbic acid glycosides (AAG) .

Propiedades

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Record name | thymine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thymine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-14-6 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4052342 | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.82 mg/mL | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000133 [mmHg] | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65-71-4, 2792-47-4 | |

| Record name | Thymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-3H thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR26YLT7LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

320 °C | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Aplicaciones Científicas De Investigación

Thymine in DNA Repair Mechanisms

This compound DNA Glycosylase (TDG)

This compound is integral to DNA repair processes, particularly through the action of this compound DNA glycosylase (TDG). TDG is an enzyme that recognizes and excises improperly paired this compound residues, thus maintaining genomic integrity. Recent studies have revealed that TDG employs dynamic mechanisms such as sliding and hopping to locate damaged DNA sites, which are critical for effective base excision repair. This understanding opens avenues for developing therapeutic strategies targeting diseases linked to DNA repair deficiencies, including cancer .

Thymineless Death in Bacteria

Mechanism of Thymineless Death

This compound starvation can lead to a phenomenon known as thymineless death (TLD) in bacteria like E. coli. Research indicates that when this compound is absent, bacterial cells undergo a series of events: inhibition of DNA synthesis, cell elongation, division arrest, and ultimately cell death. This process highlights the essential role of this compound in cellular viability and has implications for antibiotic development. For instance, manipulating this compound metabolism could enhance the efficacy of antibacterial drugs like trimethoprim, which induces thymineless death in susceptible bacterial populations .

Thymidine as an Antiviral Agent

Therapeutic Applications

Thymidine, a nucleoside derived from this compound, has been explored for its antiviral properties. Modified forms of thymidine are used in treatments against viruses such as HIV and herpes simplex virus. Research shows that these derivatives can inhibit viral replication by interfering with nucleic acid synthesis, making them valuable in antiviral therapy .

Gene Editing and Therapeutics

Base Editing Technologies

This compound plays a pivotal role in modern gene editing techniques. Base editing platforms utilize this compound to create precise genetic modifications without introducing double-stranded breaks in DNA. This technology allows for targeted corrections of point mutations associated with genetic disorders, paving the way for potential cures for conditions like sickle cell disease and beta-thalassemia .

| Application | Description | Impact |

|---|---|---|

| DNA Repair | TDG enzyme excising damaged this compound residues | Enhances understanding of genomic stability |

| Thymineless Death | Mechanism leading to bacterial cell death due to this compound starvation | Potential target for new antibacterial drugs |

| Antiviral Therapy | Use of modified thymidine against HIV and herpes | Effective antiviral treatment |

| Gene Editing | Base editing using this compound for precise genetic modifications | Advances in gene therapy |

Immunotherapy Applications

This compound Dimers in Cancer Treatment

This compound dimers, formed by UV light-induced covalent bonding between adjacent this compound bases in DNA, have significant implications for cancer therapy. Research indicates that these dimers can serve as biomarkers for certain cancers, including renal cell carcinoma (RCC). Immunotherapy approaches targeting these dimers are being explored to enhance the effectiveness of cancer treatments by utilizing the body's immune response against tumor cells .

Case Studies and Research Findings

- Study on Thymineless Death : A comprehensive investigation into the mechanisms behind thymineless death revealed that specific genetic mutations can exacerbate cell death during this compound starvation. This study demonstrated how manipulating metabolic pathways could potentially enhance bacterial susceptibility to antibiotics .

- Base Editing Applications : Clinical trials utilizing base editing technologies have shown promising results in correcting genetic mutations associated with sickle cell disease and beta-thalassemia. These studies highlight the potential for long-term therapeutic outcomes through precise gene modifications .

Comparación Con Compuestos Similares

Thymine vs. Uracil

Functional Implications :

This compound vs. Thymidine

Research Findings :

This compound vs. Cytosine

Functional Implications :

This compound Derivatives: Thymidine Triphosphate (TTP)

| Property | This compound | Thymidine Triphosphate (TTP) |

|---|---|---|

| Role | DNA component | Activated DNA building block |

| Solubility | Low | High (due to phosphate groups) |

| Function | Structural | Provides energy for DNA synthesis |

Key Insight :

Data Tables

Table 1: Thermodynamic and Structural Comparison

| Compound | Molecular Weight (g/mol) | ΔfH°gas (kJ/mol) | Melting Point (°C) |

|---|---|---|---|

| This compound | 126.11 | -328.7 ± 4.3 | 316 |

| Uracil | 112.09 | -294.2* | 335 |

| Thymidine | 242.23 | N/A | 185 (decomposes) |

Métodos De Preparación

Epoxidation of Methyl Methacrylate

In the first step, methyl methacrylate undergoes epoxidation using a 30% oxidant (e.g., hydrogen peroxide or metachloroperbenzoic acid) in methanol at 0–10°C for 2–20 hours. The reaction is catalyzed under alkaline conditions (pH 8.9–9.1) to yield 2,3-epoxy-2-methyl methacrylate. Optimal stoichiometry uses a 1:10:3 ratio (methyl methacrylate:methanol:oxidant), achieving a homogeneous phase reaction with minimal byproducts.

Ring-Closure with Urea

The epoxy intermediate is then reacted with urea in dehydrated alcohol under reflux. Tosic acid (1% w/w) initiates ring-opening at 65°C, followed by sodium methylate (30% in methanol) to facilitate cyclization. After 3 hours, hydrochloric acid (25%) hydrolyzes the product, yielding this compound as a white powder. This step achieves a 51.8% yield, with the crude product requiring purification via solvent washing.

Key Advantages :

-

Low-cost reagents (urea, methanol) and mild temperatures.

-

Scalable for industrial production due to straightforward solvent recovery.

Limitations :

-

Moderate yield due to competing hydrolysis side reactions.

-

Requires careful pH control to prevent epoxy intermediate degradation.

Biotechnological Production Using Engineered Escherichia coli

Metabolic engineering has emerged as a sustainable alternative to chemical synthesis. A study by Lee et al. demonstrated thymidine production in E. coli BL21(DE3) via gene knockout strategies, with thymidine subsequently hydrolyzed to this compound.

Metabolic Pathway Engineering

The BLdtu24 strain was engineered by:

-

Disrupting tdk (thymidine kinase) to prevent thymidine phosphorylation.

-

Deleting udp (uridine phosphorylase) to block uridine degradation.

-

Overexpressing thyA (thymidylate synthase) to enhance dTMP synthesis.

This strain produced 649.3 mg/L thymidine in batch fermentation, which was further increased to 740.3 mg/L in the BLdtug24 strain by disrupting ung (uracil-DNA glycosylase) to reduce dUTP misincorporation.

Hydrolysis to this compound

Thymidine is enzymatically hydrolyzed using thymidine phosphorylase or acid-catalyzed cleavage. For example, 1 M HCl at 100°C for 1 hour converts thymidine to this compound with >90% efficiency.

Key Advantages :

-

High specificity and minimal toxic byproducts.

-

Utilizes renewable carbon sources (e.g., glucose).

Limitations :

-

Requires precise genetic modifications and fermentation optimization.

-

Downstream purification adds complexity.

Astrophysical Formation Mechanisms

Abiotic synthesis routes, relevant to prebiotic chemistry, involve gas-phase reactions of pyrimidine with hydroxyl (OH) and methyl (CH₃) radicals. Computational studies by Rimola et al. identified three pathways for this compound formation under interstellar conditions.

Radical-Mediated Synthesis

-

Route 1 : Double oxidation of pyrimidine at C2 and C4 positions, followed by methylation at C5.

-

Route 2 : Methylation at C5 precedes oxidation at C2 and C4.

-

Route 3 : Sequential oxidation, methylation, and oxidation.

Density functional theory (DFT) calculations revealed Route 2 as the most favorable, with a Gibbs free energy of −23.4 kcal/mol for the methylation step.

Cationic Mechanisms

Protonated pyrimidine reacts with CH₃O- radicals to form 5-methylpyrimidone intermediates, which undergo oxidation to this compound. These reactions are feasible in icy grain mantles or cometary environments, where UV radiation drives radical generation.

Key Insights :

-

Demonstrates this compound’s potential formation in extraterrestrial environments.

-

Informs hypotheses about the origin of biomolecules on early Earth.

Comparative Analysis of Preparation Methods

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to detect thymine in DNA or RNA, and how can their limitations be addressed?

- Methodology : this compound detection typically employs UV spectrophotometry (absorbance at ~265 nm) or high-performance liquid chromatography (HPLC) for quantification . For structural analysis, X-ray crystallography or nuclear magnetic resonance (NMR) can resolve this compound's spatial arrangement in nucleic acids. Limitations include interference from other pyrimidines (e.g., uracil in RNA) or buffer components. To mitigate this, researchers often use enzymatic digestion (e.g., DNase/RNase treatment) to isolate this compound-containing fragments before analysis .

Q. How does this compound’s role in DNA replication influence experimental design for studying mutagenesis?

- Methodology : this compound’s pairing with adenine via two hydrogen bonds makes it less prone to mismatches compared to guanine-cytosine pairs. Researchers studying mutagenesis often use this compound analogs (e.g., 5-bromouracil) to induce replication errors in in vitro systems. PCR-based assays with error-prone polymerases or lacZ reporter systems in E. coli can quantify mutation rates . Controls should include wild-type DNA replication assays to establish baseline error rates.

Q. What are the standard protocols for quantifying this compound dimer formation under UV exposure?

- Methodology : UV-induced this compound dimers (cyclobutane pyrimidine dimers) are quantified using ELISA with monoclonal antibodies (e.g., TDM-2) or PCR-stop assays, where dimer formation inhibits Taq polymerase . For precise localization, capillary electrophoresis or mass spectrometry (e.g., LC-MS/MS) is recommended. Calibration curves using synthetic dimers are critical for accuracy .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s electronic excitation profiles across studies?

- Methodology : Discrepancies in this compound’s excited-state behavior (e.g., UV absorption spectra) arise from methodological differences in density functional theory (DFT) parameterization. A hybrid approach combining ab initio methods (e.g., CCSD(T)) with time-dependent DFT (TDDFT/B3LYP) improves accuracy for XAS spectra . Benchmarking against experimental data (e.g., time-resolved XAS for this compound in aqueous solutions) is essential .

Table 1 : Performance of Electronic Structure Methods for this compound Excited States

| Method | Accuracy (vs. Experiment) | Computational Cost |

|---|---|---|

| CVS-EOM-CCSD | High | Very High |

| TDDFT/B3LYP | Moderate | Low |

| CVS-ADC(2) | High | High |

Q. What statistical approaches are optimal for analyzing this compound’s non-random distribution in mRNA coding sequences?

- Methodology : Frame-specific this compound distribution in mRNA (e.g., enrichment in Frame 1) can be analyzed using Shannon entropy or χ² tests to compare observed vs. expected frequencies . For evolutionary studies, phylogenetic shadowing or codon usage bias algorithms (e.g., CodonW) identify conserved this compound-rich motifs. Machine learning models (e.g., CNNs) trained on sequence databases (e.g., NCBI RefSeq) predict functional impacts of this compound positioning .

Q. How should researchers address contradictory findings in this compound’s association with genetic polymorphisms (e.g., LDLR rs2228671)?

- Methodology : Conflicting genotype-phenotype correlations (e.g., this compound-containing alleles in LDLR rs2228671) require meta-analyses of large cohorts to assess population-specific effects. Stratified sampling by ethnicity (e.g., comparing TT vs. CT/CC genotypes) and functional assays (e.g., luciferase reporter tests for promoter activity) clarify mechanistic links . Sensitivity analyses should control for covariates like age and lipid profiles .

Table 2 : Genotype Distribution in LDLR rs2228671 Studies

| Group | CC (%) | CT (%) | TT (%) |

|---|---|---|---|

| Case (n=116) | 68.1 | 19.8 | 12.1 |

| Control (n=84) | 82.1 | 14.3 | 3.6 |

Methodological Guidance for Handling Data Contradictions

Q. What strategies validate this compound-related findings when replication studies yield inconsistent results?

- Methodology : Use multi-omics triangulation (e.g., correlating genomic this compound variants with transcriptomic/proteomic data) to confirm biological relevance. For in vitro studies, standardize buffer conditions (e.g., pH 11 in this compound solutions ) and report raw data transparency via repositories like Zenodo. Pre-register hypotheses to reduce confirmation bias .

Q. How can researchers optimize this compound-related experimental designs for high-throughput sequencing projects?

- Methodology : Employ duplex sequencing to distinguish true this compound mutations from sequencing artifacts. For CRISPR-Cas9 editing, use cytosine base editors (CBEs) with uracil glycosylase inhibitors (UGIs) to minimize unintended this compound substitutions . Power analyses should determine sample sizes to detect small-effect alleles (e.g., OR <1.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.